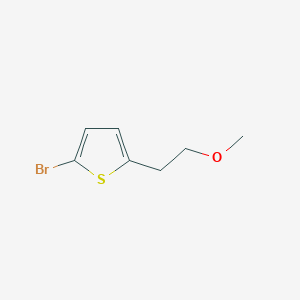

2-Bromo-5-(2-methoxyethyl)thiophene

説明

2-Bromo-5-(2-methoxyethyl)thiophene is a brominated thiophene derivative characterized by a methoxyethyl substituent at the 5-position and a bromine atom at the 2-position of the thiophene ring. The methoxyethyl group (-CH₂CH₂OCH₃) introduces both ether and alkyl functionalities, influencing the compound’s electronic properties, solubility, and reactivity. This structural motif is significant in medicinal chemistry and materials science due to the versatility of bromothiophenes in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for constructing complex aromatic systems .

特性

分子式 |

C7H9BrOS |

|---|---|

分子量 |

221.12 g/mol |

IUPAC名 |

2-bromo-5-(2-methoxyethyl)thiophene |

InChI |

InChI=1S/C7H9BrOS/c1-9-5-4-6-2-3-7(8)10-6/h2-3H,4-5H2,1H3 |

InChIキー |

CUAWUGTZOFTTOE-UHFFFAOYSA-N |

正規SMILES |

COCCC1=CC=C(S1)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methoxyethyl)thiophene typically involves the bromination of 5-(2-methoxyethyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-(2-methoxyethyl)thiophene are not extensively documented. the process generally involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .

化学反応の分析

Types of Reactions

2-Bromo-5-(2-methoxyethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophenes.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the thiophene ring with another aromatic ring.

科学的研究の応用

2-Bromo-5-(2-methoxyethyl)thiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry:

作用機序

The mechanism of action of 2-Bromo-5-(2-methoxyethyl)thiophene in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The sulfur atom in the thiophene ring also plays a crucial role in stabilizing reaction intermediates and facilitating electron transfer processes .

類似化合物との比較

Table 1: Substituent Effects on Bromothiophene Derivatives

Electronic and Solubility Profiles

- Methoxyethyl vs. Ethynyl: The methoxyethyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic ethynyl group in 2-bromo-5-ethynylthiophene .

- Bromomethyl vs. Diethoxymethyl : Bromomethyl derivatives are more reactive in nucleophilic substitutions, whereas diethoxymethyl groups stabilize carbocation intermediates in acid-catalyzed reactions .

生物活性

2-Bromo-5-(2-methoxyethyl)thiophene is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C9H9BrS

- Molecular Weight : 215.14 g/mol

- CAS Number : 1401814-44-5

The compound features a thiophene ring substituted with a bromine atom and a methoxyethyl group, which influences its reactivity and biological interactions.

Table 1: Properties of 2-Bromo-5-(2-methoxyethyl)thiophene

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrS |

| Molecular Weight | 215.14 g/mol |

| CAS Number | 1401814-44-5 |

| Appearance | Yellowish liquid |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromo-5-(2-methoxyethyl)thiophene is primarily attributed to its interactions with various molecular targets. It has been shown to modulate enzyme activities and influence cellular signaling pathways. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic aromatic substitution reactions, which can lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene can inhibit the growth of various bacteria and fungi. The specific antimicrobial activity of 2-Bromo-5-(2-methoxyethyl)thiophene has not been extensively documented, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Case Studies

- Fungicidal Activity : In a study investigating the fungicidal properties of thiophene derivatives, compounds structurally related to 2-Bromo-5-(2-methoxyethyl)thiophene showed promising results against Pseudoperonospora cubensis, with effective concentrations (EC50) reported in the low mg/L range .

- Antimicrobial Screening : A recent screening of various thiophene derivatives demonstrated that modifications in substituents significantly affected their antimicrobial potency. The results suggest that the methoxyethyl group may enhance solubility and bioavailability, contributing to increased biological activity .

Therapeutic Potential

The unique properties of 2-Bromo-5-(2-methoxyethyl)thiophene position it as a valuable intermediate in drug synthesis. Its ability to serve as a building block for more complex molecules makes it an attractive candidate for developing new pharmaceuticals targeting bacterial infections and cancer.

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are effective for preparing 2-bromo-5-(2-methoxyethyl)thiophene?

Answer:

The synthesis of brominated thiophene derivatives typically involves electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling . For 2-bromo-5-(2-methoxyethyl)thiophene, a two-step approach is common:

Introduction of the methoxyethyl group : Alkylation of 2-bromothiophene with 2-methoxyethyl bromide under basic conditions (e.g., KOH/EtOH) .

Regioselective bromination : Use of N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to achieve selective bromination at the 5-position .

Key Optimization Parameters :

- Temperature control to minimize side reactions (e.g., dibromination).

- Solvent choice (DMF enhances regioselectivity compared to CCl₄) .

Basic: How can researchers confirm the structural integrity of 2-bromo-5-(2-methoxyethyl)thiophene?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxyethyl proton signals at δ 3.2–3.6 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺] at m/z 235.99 for C₇H₉BrOS) .

- GC-MS/Purity Analysis : Detect impurities (e.g., residual alkylating agents) using non-polar columns .

Basic: What are the key reactivity patterns of 2-bromo-5-(2-methoxyethyl)thiophene in cross-coupling reactions?

Answer:

The bromine atom at the 2-position is highly reactive in Suzuki-Miyaura cross-coupling (Pd catalysis) and Stille coupling (Sn intermediates). Example protocol:

- Suzuki Coupling :

- The methoxyethyl group stabilizes intermediates via electron-donating effects, enhancing coupling efficiency .

- Competing β-hydride elimination is minimized by using bulky ligands (e.g., P(o-NMe₂Ph)₃) .

Advanced: How does regioselectivity in cross-coupling reactions of brominated thiophenes vary with substituents?

Answer:

Regioselectivity is influenced by steric hindrance and electronic effects :

- Steric Effects : Bulky substituents (e.g., methoxyethyl at 5-position) direct coupling to the less hindered 2-bromo site .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) activate the thiophene ring for nucleophilic attack at α-positions .

Case Study :

In direct arylation polymerization (DHAP) , steric protection of β-positions using bulky additives (neodecanoic acid) ensures α-selective couplings for conjugated polymer synthesis .

Advanced: What computational tools predict the electronic properties of 2-bromo-5-(2-methoxyethyl)thiophene?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO Gap : ~4.2 eV (indicative of semiconductor potential) .

- Electrostatic Potential Maps : Reveal nucleophilic regions (Br site) and electrophilic regions (thiophene sulfur) .

Applications : - Guides design of organic semiconductors by correlating electronic structure with charge transport properties .

Advanced: How does 2-bromo-5-(2-methoxyethyl)thiophene perform in conjugated polymer applications?

Answer:

This monomer is used in regioregular poly(thiophene) synthesis for optoelectronic devices:

- Device Performance : Polymers exhibit hole mobility >0.1 cm²/V·s in OFETs and power conversion efficiency ~5% in OPVs .

- Comparative Data :

| Polymer Derivative | Hole Mobility (cm²/V·s) | PCE in OPVs (%) |

|---|---|---|

| Poly(3-hexylthiophene) | 0.01–0.05 | 3.5 |

| Poly(2-bromo-5-methoxyethyl) | 0.12–0.15 | 4.8–5.2 |

Key Advantage : The methoxyethyl group improves solubility and film morphology .

Advanced: What strategies resolve contradictions in reported biological activities of brominated thiophenes?

Answer:

Discrepancies arise from assay variability and impurity profiles . Mitigation strategies include:

- Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) .

- Purity Threshold : Ensure >98% purity (GC/HPLC) to exclude confounding effects from trace alkyl halides .

- Docking Studies : Validate target interactions (e.g., kinase inhibition via AutoDock Vina) to confirm mechanism .

Advanced: How are kinetic studies optimized for substitution reactions involving 2-bromo-5-(2-methoxyethyl)thiophene?

Answer:

Pseudo-First-Order Kinetics under controlled conditions:

- Temperature : 25–50°C (monitored via in-situ IR).

- Solvent Polarity : Higher polarity (e.g., DMSO) accelerates SNAr reactions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ in toluene) .

- Nucleophile Screening : Amines (e.g., piperidine) show higher reactivity than thiols due to lower activation energy (ΔG‡ = 65 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。